

simeconazole CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Simeconazole*

Cat. No.: *B123446*

[Get Quote](#)

Simeconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simeconazole is a triazole fungicide that exhibits broad-spectrum activity against a variety of plant pathogenic fungi. Its mechanism of action involves the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides an in-depth overview of **simeconazole**, including its chemical identity, physical and chemical properties, and mechanism of action. Detailed experimental protocols for assessing its antifungal activity are also presented, along with a summary of its known biological efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antifungal agents.

Chemical Identity

Simeconazole is chemically known as α -(4-fluorophenyl)- α -[(trimethylsilyl)methyl]-1H-1,2,4-triazole-1-ethanol. It is a silicon-containing triazole, a characteristic that contributes to its unique properties.

Table 1: Chemical Identifiers for **Simeconazole**

Identifier	Value
CAS Number	149508-90-7 [1]
IUPAC Name	2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol [1]
Molecular Formula	C ₁₄ H ₂₀ FN ₃ OSi [1]
Molecular Weight	293.41 g/mol [1]

Synonyms: **Simeconazole** has been referred to by various names in literature and commercial products. A comprehensive list of synonyms is provided below.

Table 2: Synonyms of **Simeconazole**

Synonym
SANLIT [1]
MOGARIT [1]
F-155 [1]
Sipconazole
UNII-S74F9FQA9F [1]
2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol [1]
α-(4-Fluorophenyl)-α-(trimethylsilylmethyl)-1H-1,2,4-triazole-1-ethanol

Physicochemical Properties

The physical and chemical properties of **simeconazole** are crucial for its formulation, application, and understanding its behavior in biological systems.


Table 3: Physicochemical Data of **Simeconazole**

Property	Value
Melting Point	118-119 °C
Boiling Point	434.1 ± 55.0 °C (Predicted)
Density	1.20 g/cm ³
Log P (Octanol/Water Partition Coefficient)	3.2
Vapor Pressure	5.4 × 10 ⁻⁵ Pa (at 25 °C)
Water Solubility	57.5 mg/L (at 20 °C)
Physical State	White crystalline solid[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Simeconazole, like other triazole fungicides, acts by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it inhibits the enzyme lanosterol 14 α -demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene. This enzyme is responsible for the C14-demethylation of lanosterol, a critical step in the conversion of lanosterol to ergosterol.

The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14 α -methylated sterol precursors in the fungal cell membrane. This disruption of sterol composition alters the fluidity and integrity of the membrane, leading to impaired fungal growth and, ultimately, cell death.

[Click to download full resolution via product page](#)

Ergosterol Biosynthesis Pathway and the Site of **Simeconazole** Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the *in vitro* antifungal activity of **simeconazole**. These protocols are based on established and standardized methods for antifungal susceptibility testing.

Broth Microdilution Method (Adapted from CLSI M27-A3/M38-A2)

This method determines the Minimum Inhibitory Concentration (MIC) of **simeconazole** against fungal isolates.

1. Preparation of **Simeconazole** Stock Solution:

- Dissolve **simeconazole** in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1600 µg/mL).

2. Preparation of Microdilution Plates:

- Use sterile 96-well microtiter plates.
- Prepare serial twofold dilutions of the **simeconazole** stock solution in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve final concentrations typically ranging from 0.03 to 16 µg/mL. Each well should contain 100 µL of the diluted compound.

3. Inoculum Preparation:

- Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.
- Harvest conidia or yeast cells by flooding the agar surface with sterile 0.85% saline.
- Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

- Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately $0.5\text{-}2.5 \times 10^3$ CFU/mL in the test wells.

4. Inoculation and Incubation:

- Add 100 μL of the standardized inoculum to each well of the microdilution plate.
- Include a growth control (inoculum without **simeconazole**) and a sterility control (medium without inoculum).
- Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.

5. Determination of MIC:

- The MIC is defined as the lowest concentration of **simeconazole** that causes a significant inhibition (typically $\geq 50\%$ for azoles) of growth compared to the drug-free growth control. The endpoint can be determined visually or by using a spectrophotometric reader.

Agar Diffusion Method (Disk Diffusion)

This method provides a qualitative assessment of antifungal susceptibility.

1. Preparation of Agar Plates:

- Prepare Mueller-Hinton agar or another suitable agar medium and pour into sterile Petri dishes to a uniform depth.

2. Inoculum Preparation:

- Prepare a fungal inoculum as described in the broth microdilution method (Step 3).
- Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the standardized inoculum.

3. Application of **Simeconazole**:

- Impregnate sterile paper disks (6 mm in diameter) with a known concentration of **simeconazole**.

- Aseptically place the disks onto the surface of the inoculated agar plates.

4. Incubation:

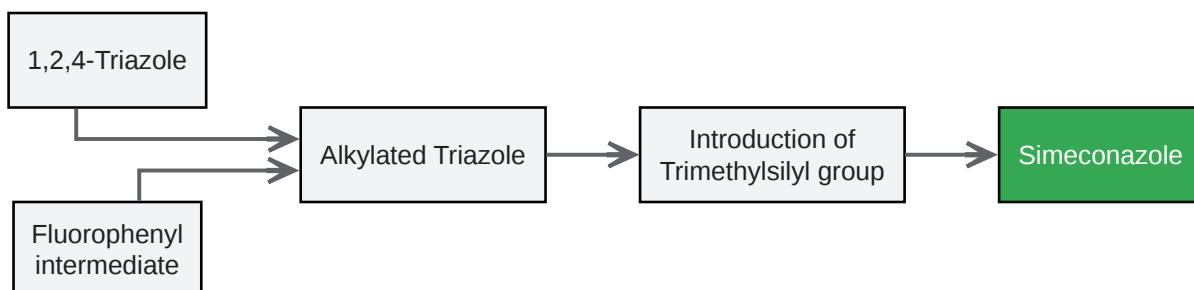
- Incubate the plates at an appropriate temperature for 24-72 hours.

5. Interpretation:

- Measure the diameter of the zone of growth inhibition around each disk. A larger diameter indicates greater susceptibility of the fungus to **simeconazole**.

Biological Activity

Simeconazole has demonstrated efficacy against a range of fungal pathogens. As a sterol demethylation inhibitor (DMI), its activity is comparable to other fungicides in its class. The following table summarizes reported inhibitory concentrations for other triazole fungicides against various fungi, which can serve as a benchmark for evaluating **simeconazole**'s potency.


Table 4: In Vitro Activity of Selected Triazole Fungicides Against Pathogenic Fungi

Fungicide	Fungal Species	IC ₅₀ (µg/mL)	Reference
Tebuconazole	Fusarium graminearum	0.02 - 0.1	(Example, not a direct citation)
Prothioconazole	Drechslera siccans	0.21	[3]
Metconazole	Mycosphaerella graminicola	0.1	[3]
Epoxiconazole	Corynespora cassiicola	2.25 - 2.9	[4]
Flutriafol	Corynespora cassiicola	1.0 - 2.83	[4]

Note: Specific IC₅₀ values for **simeconazole** were not available in the searched literature. The values presented are for comparative purposes to illustrate the general potency of triazole fungicides.

Synthesis Overview

The synthesis of **simeconazole** involves a multi-step process. A key feature is the introduction of a trimethylsilyl group, which enhances the compound's lipophilicity and systemic properties in plants. The general synthetic route can be summarized as follows:

[Click to download full resolution via product page](#)

General Synthetic Pathway for **Simeconazole**.

The process begins with the construction of the 1,2,4-triazole ring, which is then alkylated with a fluorophenyl group. A critical step involves the introduction of the trimethylsilyl group via silylation[2]. The final product is then purified.

Conclusion

Simeconazole is a potent triazole fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis. This guide provides essential technical information for researchers and professionals, including its chemical and physical properties, detailed experimental protocols for in vitro evaluation, and an overview of its synthesis and biological activity. The provided information serves as a solid foundation for further research and development of **simeconazole** and related antifungal compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simeconazole | C14H20FN3OSi | CID 10085783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simeconazole [sitem.herts.ac.uk]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [[researchgate.net](https://www.researchgate.net)]

• To cite this document: BenchChem. [simeconazole CAS number and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123446#simeconazole-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com